2-iodo-N-methyl-4-nitroaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-iodo-N-methyl-4-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O2/c1-9-7-3-2-5(10(11)12)4-6(7)8/h2-4,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELXUVVYCHLMIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Iodo N Methyl 4 Nitroaniline and Derived Structures
Strategies for N-Methylation of 4-Nitroaniline (B120555) Precursors
The introduction of a methyl group to the nitrogen atom of 4-nitroaniline is a critical step in the synthesis of the target compound. This transformation can be achieved through various methods, ranging from traditional approaches to more modern, sustainable protocols.
Conventional N-Alkylation Approaches for Substituted Anilines
Historically, the N-alkylation of anilines has been accomplished using alkyl halides or carbonyl compounds with reducing agents. researchgate.net These methods, while effective, often require harsh conditions and can lead to the formation of multiple alkylated products, reducing the selectivity of the reaction. core.ac.uk For instance, the use of methyl halides is a common practice but is often associated with toxicity and a lack of selectivity, leading to both mono- and bis-N-alkylation products. core.ac.uknih.gov Palladium-catalyzed N-alkylation has also been explored, showing good to excellent yields, particularly with activated aniline (B41778) derivatives. rsc.org
A variety of catalysts have been employed to facilitate these reactions, including those based on noble metals like iridium and ruthenium, as well as more accessible metals like iron. researchgate.netnih.gov The choice of catalyst and reaction conditions, such as the acidity of the catalyst, can significantly influence the conversion rates and selectivity of the N-alkylation process. researchgate.net
| Alkylating Agent | Catalyst/Conditions | Key Features |
| Alkyl halides | Basic conditions | Traditional method, can lack selectivity. researchgate.netcore.ac.uk |
| Carbonyl compounds & reducing agents | Various | Traditional method, often requires harsh conditions. researchgate.net |
| Alcohols | Transition metal catalysts (e.g., Palladium, Iridium, Ruthenium) | Greener approach, can be highly selective. researchgate.netnih.govrsc.org |
| Carboxylic acids & silanes | Platinum-based catalysts | Mild conditions, broad applicability. organic-chemistry.org |
Development of Green Chemistry and Sustainable Protocols for N-Methylation
In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for N-methylation. These "green chemistry" approaches often utilize less toxic reagents and milder reaction conditions.
One notable green methylating agent is dimethyl carbonate (DMC). core.ac.ukiupac.org When used with a NaY faujasite catalyst, DMC can selectively mono-N-methylate functionalized anilines with high chemoselectivity, leaving other functional groups like hydroxyls and carboxylic acids intact. core.ac.uk This method boasts high selectivity (up to 99%) and yields (74-99%). core.ac.uk
Methanol has also emerged as a sustainable C1 source for N-methylation. acs.orgresearchgate.net Catalytic systems based on manganese, copper, and iridium have been developed for the selective mono-N-methylation of anilines using methanol. acs.orgresearchgate.net These reactions often proceed under relatively mild conditions and demonstrate good functional group tolerance. acs.orgresearchgate.net For example, a manganese pincer-complex can effectively catalyze the mono-N-methylation of a variety of aniline derivatives in good to excellent yields. researchgate.net Similarly, a cobalt-based catalytic system can be used for the N-methylation of anilines with CO2/H2, offering a pathway that avoids more hazardous reagents. rsc.org
| Methylating Agent | Catalyst System | Advantages |
| Dimethyl Carbonate (DMC) | NaY faujasite | High mono-N-methyl selectivity and chemoselectivity. core.ac.ukiupac.org |
| Methanol | Manganese pincer-complex, NHC-Ir, Copper-based | Sustainable C1 source, mild reaction conditions, good functional group tolerance. acs.orgresearchgate.net |
| CO2/H2 | Cobalt-based catalyst | Utilizes readily available gases, avoids hazardous reagents. rsc.org |
Regioselective Iodination of N-Methyl-4-nitroaniline Systems
Following N-methylation, the next crucial step is the regioselective introduction of an iodine atom onto the aromatic ring of N-methyl-4-nitroaniline. The directing effects of the existing amino and nitro groups play a significant role in determining the position of iodination.
Electrophilic Iodination Techniques for Aromatic Rings
Electrophilic aromatic substitution is a fundamental reaction for introducing halogens to an aromatic ring. uvic.ca For iodination, various reagents and conditions can be employed. Elemental iodine (I2) can be used, but its low electrophilicity often necessitates the use of an activating agent, such as a Lewis or Brønsted acid, or an oxidizing agent. uni-giessen.demasterorganicchemistry.com Common iodinating reagents also include N-iodosuccinimide (NIS), which can be activated by acids like trifluoroacetic acid or by Lewis acids. organic-chemistry.org
The reaction conditions, including the solvent, can significantly influence the outcome. For instance, the use of hexafluoroisopropanol as a solvent has been shown to enable mild and regioselective halogenation of a broad range of arenes with N-halosuccinimides. organic-chemistry.org
Metal-Catalyzed Iodination Reactions
Metal catalysts can significantly enhance the efficiency and selectivity of iodination reactions. Gold(I) and iron(III) have been shown to catalyze the iodination of electron-rich arenes using N-iodosuccinimide (NIS) under mild conditions. organic-chemistry.org An iron(III)-catalyzed method, in particular, has demonstrated rapid and highly regioselective iodination of a wide range of substrates, including those with strongly deactivating groups like 4-nitroaniline, which yielded the 2-iodo product exclusively. acs.orgacs.org
Silver salts, such as AgSbF6, AgBF4, and AgPF6, have also been used in conjunction with elemental iodine to achieve regioselective iodination of chlorinated aromatic compounds. uky.edu
| Catalyst | Iodinating Agent | Key Features |
| Gold(I) | N-Iodosuccinimide (NIS) | Efficient iodination of electron-rich arenes under mild conditions. organic-chemistry.org |
| Iron(III) triflimide | N-Iodosuccinimide (NIS) | Rapid and highly regioselective iodination, even with deactivated substrates. organic-chemistry.orgacs.orgacs.org |
| Silver salts (e.g., AgSbF6) | Elemental Iodine (I2) | Enables regioselective iodination of specific substituted aromatics. uky.edu |
Chemo- and Regioselectivity Considerations in Halogenation Processes
The substituents already present on the aromatic ring strongly influence the position of further substitution. In the case of N-methyl-4-nitroaniline, the N-methylamino group is an activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. This interplay of directing effects is crucial for achieving the desired 2-iodo substitution.
Generally, for anilines, halogenation tends to occur at the ortho and para positions relative to the amino group. beilstein-journals.org The presence of a deactivating nitro group at the para position in N-methyl-4-nitroaniline directs the incoming electrophile to the positions meta to it, which are the positions ortho to the activating N-methylamino group. This alignment of directing effects favors the formation of 2-iodo-N-methyl-4-nitroaniline.
Controlling the stoichiometry of the halogenating agent is also a key factor in achieving selective mono-halogenation and avoiding the formation of di- or tri-halogenated products, especially in highly activated systems. beilstein-journals.org The use of specific catalysts can also enhance regioselectivity. For example, iron sulfonate catalysts have been found to favor ortho-halogenation of anilines.
Multi-Step Synthesis Planning for Complex this compound Derivatives
The creation of complex molecules building upon the this compound framework requires a methodical approach to synthesis design. This involves not only the initial construction of the core structure but also its subsequent elaboration through carefully planned reaction sequences. The reactivity of the three distinct functional groups—the nitro group, the iodo substituent, and the N-methylamino group—must be strategically managed to build molecular complexity.
Retrosynthetic analysis is a powerful strategy for devising synthetic routes to complex target molecules. This process involves mentally deconstructing the target molecule into simpler, commercially available, or easily synthesized precursors. For a hypothetical complex derivative of this compound, such as one functionalized via a carbon-carbon bond at the iodine position, the analysis would identify key bond disconnections.
A primary disconnection would be the bond formed via a cross-coupling reaction. For instance, if the target molecule contains a new aryl or vinyl group at the 2-position, a retrosynthetic cut would lead back to this compound and a corresponding organometallic reagent (e.g., a boronic acid for a Suzuki coupling) or an alkene (for a Heck reaction). mdpi.com Palladium-catalyzed reactions are widely used for such transformations due to their tolerance of various functional groups. mdpi.com
Further disconnections on the this compound precursor itself would address the introduction of its key features. The synthesis could be traced back to a simpler aniline derivative. For example, the N-methyl group could be disconnected to reveal 2-iodo-4-nitroaniline (B1222051). The iodo and nitro groups can be disconnected via electrophilic aromatic substitution pathways. This leads back to a simpler starting material like N-methylaniline or o-toluidine, which would require strategic functionalization. google.com This systematic deconstruction allows chemists to map out multiple potential synthetic routes that can be evaluated for feasibility, efficiency, and convergence.
Executing a synthesis based on a retrosynthetic plan requires careful management of functional groups, often necessitating their protection and deprotection to ensure correct reactivity and prevent side reactions. The synthesis of substituted nitroanilines provides a classic example of this principle.
The amino group in aniline derivatives is highly activating and susceptible to oxidation, which can complicate electrophilic substitution reactions like nitration. Therefore, the amine is often temporarily protected. A common strategy is the acylation of the amine to form an amide (e.g., an acetanilide), which is less activating and directs incoming electrophiles primarily to the para position. rsc.org For the synthesis of 2-methyl-4-nitroaniline (B30703) from o-toluidine, protection of the amino group as an N-acetyl derivative directs the subsequent nitration to the desired position, para to the activating acetylamino group. rsc.org After nitration, the protecting group can be removed by hydrolysis. google.com
The introduction of the iodine atom can be achieved through electrophilic iodination. The choice of iodinating agent and the timing of this step relative to nitration and N-methylation are critical. If starting from a protected aniline, iodination might be performed before or after nitration, depending on the directing effects of the existing substituents.
Protecting groups are essential when a planned reaction might affect a sensitive functional group elsewhere in the molecule. For aniline derivatives, a variety of protecting groups are available, each with its own conditions for application and removal. The tert-butoxycarbonyl (Boc) group is another widely used protecting group for amines, though its application to less nucleophilic aryl amines can sometimes be challenging and require modified procedures. researchgate.net The selection of a protecting group is dictated by its stability to the conditions of subsequent reaction steps.
| Protecting Group | Introduction Reagent | Deprotection Conditions | Key Characteristics |
| Acetyl (Ac) | Acetic anhydride (B1165640) or Acetyl chloride | Acidic or basic hydrolysis | Common, economical, moderately stable. rsc.org |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA, HCl) | Widely used in organic synthesis, stable to many nucleophiles and catalytic hydrogenation. researchgate.net |
| Sulfonyl (e.g., Tosyl, Ts) | Tosyl chloride (TsCl) | Strong reducing agents or harsh acidic conditions | Very stable, reduces the nucleophilicity and basicity of the amine significantly. acs.org |
Retrosynthetic Analysis in the Design of Target Structures
Continuous Flow Synthesis and Process Optimization for this compound Analogues
Moving from laboratory-scale synthesis to larger-scale production necessitates a focus on process optimization, safety, and efficiency. Modern continuous flow technologies offer significant advantages over traditional batch processing for the synthesis of fine chemicals and pharmaceutical intermediates, including analogues of this compound.
Scaling up a synthesis from the gram to the kilogram level or beyond introduces challenges that are not always apparent at the lab bench. Reactions that are easily managed in a flask, such as exothermic nitrations, require sophisticated thermal management on an industrial scale to prevent runaway reactions. rsc.org The choice of reagents and solvents is heavily influenced by cost, safety, and environmental impact. For instance, a scalable route might prioritize the use of less hazardous reagents or develop protocols for solvent recycling to improve the economic and environmental profile of the process.
The development of scalable routes often involves re-evaluating the synthetic strategy. A multi-step sequence might be redesigned to be more convergent or to avoid the isolation of potentially hazardous intermediates. For example, some processes are moving away from traditional Sandmeyer reactions, which involve diazotization, due to the instability of diazonium salts, in favor of alternative methods like palladium-catalyzed cross-coupling reactions. acs.org The goal is to develop a process that is not only high-yielding but also robust, reproducible, and safe for large-scale implementation.
Continuous flow chemistry has emerged as a powerful tool for addressing many of the challenges associated with scaling up chemical synthesis. rsc.org In a flow reactor, reagents are pumped through a network of tubes or channels where they mix and react. This setup offers inherent advantages over batch reactors. acs.org
Key benefits of flow reactor systems include:
Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for rapid and precise control of reaction temperature, enabling safe operation even for highly exothermic reactions. acs.org
Enhanced Mass Transfer and Mixing: Efficient mixing in flow systems leads to faster reaction rates and more consistent product quality. rsc.orgbeilstein-journals.org
Improved Safety: The small internal volume of the reactor minimizes the amount of hazardous material present at any given time. Unstable intermediates can be generated and consumed in situ, avoiding their isolation and handling. acs.org
Scalability and Reproducibility: Scaling up production is achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often simpler and more predictable than scaling up a batch reactor. nih.gov The precise control over reaction parameters ensures high reproducibility. acs.org
These advantages have been demonstrated for many reaction types relevant to the synthesis of this compound analogues, including nitrations, hydrogenations, and multi-step sequences. researchgate.netresearchgate.net For example, the hydrogenation of a nitro group, a key transformation for nitroanilines, can be performed efficiently and safely in a flow reactor using a packed bed of a solid-supported catalyst. researchgate.net This avoids the handling of pyrophoric catalysts in large batch reactors and improves efficiency through better mixing of the three phases (gas, liquid, solid). rsc.org
The efficiency gains can be dramatic, with processes that take many hours or days in batch being completed in minutes or hours in a continuous flow system. acs.orgrsc.org
| Parameter | Batch Process (Representative) | Flow Process (Representative) | Efficiency Enhancement |
| Reaction Time | 12 - 48 hours acs.orgrsc.org | 10 - 60 minutes acs.orgrsc.org | Up to 86-fold or more acceleration. nih.gov |
| Yield | 34% - 60% acs.orgrsc.org | 65% - 88% acs.orgrsc.org | Significant increase in isolated yield. rsc.org |
| Productivity | 111 mg in 36 h nih.gov | 13.2 g in 11.7 h nih.gov | Up to 366-fold increase in efficiency. nih.gov |
| Safety | Large volume of reagents, poor heat dissipation. | Small reaction volume, superior temperature control, in situ generation of hazardous species. acs.org | Inherently safer process. rsc.org |
This data, compiled from various reported flow chemistry applications, illustrates the transformative potential of flow reactors to enhance productivity, yield, and safety in the synthesis of complex organic molecules.
Reactivity and Reaction Mechanisms of 2 Iodo N Methyl 4 Nitroaniline
Electronic and Steric Influence of Iodine, Nitro, and N-Methyl Substituents on Aromatic Reactivity
The electron density of the benzene (B151609) ring in 2-iodo-N-methyl-4-nitroaniline is significantly reduced due to the combined effects of its substituents. The nitro group (-NO₂) is a powerful electron-withdrawing group, pulling electron density from the ring through both the inductive (-I) and resonance (-M) effects. wikipedia.orgmakingmolecules.com This deactivation makes the ring less susceptible to electrophilic attack.
The N-methylamino group (-NHCH₃) has a dual nature; it is inductively withdrawing due to the electronegativity of nitrogen but is a strong resonance donor (+M) because of the nitrogen's lone pair of electrons. chemistrysteps.combyjus.com Typically, the resonance effect of an amino group is dominant, making it a strong activating group. msu.edu However, the presence of the potent nitro group diminishes this activating effect.
The iodine atom also exhibits dual electronic effects. It is deactivating, withdrawing electron density through its inductive effect (-I). Concurrently, it can donate electron density via resonance (+M) through its lone pairs, although this effect is weaker compared to that of the amino group. wikipedia.org The net result of these competing influences is a significantly electron-poor aromatic system, which is highly activated for nucleophilic aromatic substitution rather than electrophilic substitution. masterorganicchemistry.com
Of greater significance is the directing effect in nucleophilic aromatic substitution (SNAr). For SNAr reactions to proceed, an electron-withdrawing group must be positioned ortho or para to a good leaving group. wikipedia.orgjove.com In this molecule, the powerful electron-withdrawing nitro group is positioned para to the iodine atom, which serves as an excellent leaving group. fiveable.me This arrangement strongly activates the C1 position (the carbon attached to the iodine) for nucleophilic attack. Steric hindrance from the ortho-iodine and N-methyl groups can also influence the approach of reagents to adjacent positions on the ring. researchgate.net
Modulation of Aromatic Ring Electron Density
Nucleophilic Aromatic Substitution Reactions Involving the Iodine and Nitro Groups
The electron-deficient nature of the aromatic ring, particularly due to the para-nitro group, makes this compound an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions, primarily involving the displacement of the iodide.
The displacement of the iodine atom proceeds via the well-established SNAr addition-elimination mechanism. numberanalytics.comlibretexts.org This two-step process is initiated by the attack of a nucleophile at the carbon atom bonded to the iodine (C1). jove.com This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgpearson.com
The stability of this Meisenheimer complex is crucial for the reaction to occur. numberanalytics.com The strong electron-withdrawing nitro group at the para-position plays a pivotal role by delocalizing the negative charge through resonance. jove.com This delocalization spreads the charge onto the electronegative oxygen atoms of the nitro group, significantly stabilizing the intermediate. jove.compearson.com In the second, faster step, the aromaticity is restored by the expulsion of the iodide ion, which is a good leaving group. fiveable.me While halogens are generally good leaving groups, the reactivity order in many SNAr reactions is F > Cl > Br > I, as the initial attack of the nucleophile is the rate-limiting step, not the expulsion of the halide. masterorganicchemistry.com
In the context of SNAr reactions on this compound, the nitro group's primary role is to activate the ring for nucleophilic attack and stabilize the reaction intermediate, rather than acting as a leaving group itself. wikipedia.orgnumberanalytics.com The displacement of a nitro group is significantly less common than halide displacement and typically requires very specific conditions. The C-N bond of the nitro group is strong, and the NO₂⁻ anion is a poor leaving group compared to halides like iodide. Therefore, nucleophilic attack will overwhelmingly favor the displacement of the iodine atom at the C1 position, which is activated by the para-nitro substituent. While some studies have shown that nitroanilines can exhibit unusual reactivity with certain nucleophiles like hydroxide (B78521) in aqueous media, the displacement of the halide remains the principal pathway in most synthetic applications. acs.orgresearchgate.net
Mechanistic Pathways for Halogen Displacement
Transition Metal-Catalyzed Cross-Coupling Reactions of Aryl Iodides
Aryl iodides are highly valued substrates in transition metal-catalyzed cross-coupling reactions due to the relatively weak carbon-iodine bond, which facilitates oxidative addition to a metal center. acs.org this compound is a suitable candidate for a variety of such transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. mit.edu
These reactions, often catalyzed by palladium complexes, provide powerful methods for molecular synthesis. organic-chemistry.org A key advantage is the tolerance of many catalytic systems to a wide range of functional groups, including the nitro and N-methylamino groups present in the molecule. rsc.orgrsc.org
Common cross-coupling reactions applicable to this compound include:
Suzuki-Miyaura Coupling: Reaction with an organoboron compound (e.g., a boronic acid) to form a new C-C bond. This reaction is widely used, and protocols exist that are compatible with electron-withdrawing groups like nitro substituents. scispace.comrsc.org
Mizoroki-Heck Reaction: Reaction with an alkene to form a substituted alkene, creating a C-C bond. Aryl iodides bearing electron-withdrawing nitro groups are known to react well in these couplings. rsc.orgmdpi.combeilstein-journals.org
Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond. This method is a cornerstone for synthesizing complex arylamines from aryl halides. organic-chemistry.orglibretexts.orgrsc.org
Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond, yielding an aryl alkyne.
Stille Coupling: Reaction with an organotin compound to form a C-C bond.
The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle starting with the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation (for Suzuki, Stille) or carbopalladation (for Heck), and concluding with reductive elimination to yield the final product and regenerate the Pd(0) catalyst. organic-chemistry.org
Mentioned Compounds
Palladium-Catalyzed Cross-Coupling Methods (e.g., Heck, Suzuki, Sonogashira)
The carbon-iodine (C-I) bond in this compound is the primary site for palladium-catalyzed cross-coupling reactions. This class of reactions is fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl iodides is generally higher than that of the corresponding bromides or chlorides in these transformations. wikipedia.orgui.ac.id
Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. libretexts.orgambeed.com For this compound, this would typically involve a palladium(0) catalyst, often generated in situ from palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand, and a base. libretexts.org The reaction proceeds via oxidative addition of the aryl iodide to the Pd(0) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. libretexts.org The reaction of this compound with an alkene like methyl acrylate (B77674) would be expected to yield a substituted cinnamate (B1238496) ester.
Suzuki Reaction: The Suzuki coupling reaction pairs the aryl iodide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netacs.org This method is widely used for the synthesis of biaryls. The coupling of this compound with a phenylboronic acid, for example, would produce an N-methyl-4-nitro-[1,1'-biphenyl]-2-amine derivative. The reaction is known for its high functional group tolerance. acs.org The presence of the electron-withdrawing nitro group can influence the reaction rate. acs.org
Sonogashira Reaction: The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. walisongo.ac.idorganic-chemistry.org This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. wikipedia.orgorganic-chemistry.org The coupling of this compound with a terminal alkyne would result in the formation of a 2-alkynyl-N-methyl-4-nitroaniline. These products can serve as valuable intermediates for further synthetic transformations, such as intramolecular cyclizations. mdpi.com
| Reaction Type | Coupling Partner | Typical Catalyst System | Base | Expected Product Structure |
| Heck | Alkene (e.g., R-CH=CH₂) | Pd(OAc)₂, PPh₃ | Et₃N, NaOAc | Substituted Styrene |
| Suzuki | Boronic Acid (e.g., R-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Na₂CO₃ | Biaryl |
| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | Aryl Alkyne |
Copper-Mediated Cross-Coupling Protocols
Copper-catalyzed or mediated cross-coupling reactions, often referred to as Ullmann-type reactions, provide a complementary approach to palladium-based methods, particularly for the formation of carbon-nitrogen and carbon-oxygen bonds. mdpi.comresearchgate.net The reaction of this compound with various nucleophiles can be promoted by copper catalysts.
These protocols often involve a Cu(I) salt as the catalyst, often in the presence of a ligand, to couple the aryl iodide with amines, phenols, or thiols. researchgate.net For instance, the coupling of this compound with another amine or an N-heterocycle would yield a diamine derivative. researchgate.net These reactions can sometimes require higher temperatures than their palladium-catalyzed counterparts but are often more cost-effective. researchgate.net The selectivity of copper-mediated reactions can be controlled by tuning the reaction conditions and the substituents on the starting materials. cas.cn
| Coupling Partner (Nucleophile) | Catalyst System | Typical Conditions | Product Type |
| Aliphatic/Aromatic Amines | CuI, Ligand (e.g., 1,10-phenanthroline) | Base (e.g., K₂CO₃), Solvent (e.g., DMF, DMSO) | Di- or Tri-substituted Amines |
| N-Heterocycles (e.g., Imidazole) | CuI, Ligand | Base, High Temperature | N-Aryl Heterocycle |
| Alcohols/Phenols | CuI, Ligand | Base (e.g., Cs₂CO₃) | Aryl Ether |
Exploration of Ligand-Free and Heterogeneous Catalytic Systems
In recent years, there has been a significant push towards developing more sustainable and practical catalytic systems. This includes the exploration of ligand-free conditions and the use of heterogeneous catalysts, which can be easily recovered and recycled. mdpi.com
Ligand-Free Systems: For certain cross-coupling reactions, the use of phosphine ligands, which can be toxic and expensive, can be avoided. Ligand-free Sonogashira and Heck reactions have been developed, often requiring specific solvents or additives to stabilize the palladium catalyst. mdpi.comnih.gov Anionic arylpalladium halide intermediates have been proposed as competent species in some ligandless Heck reactions. nih.gov Such protocols could potentially be applied to this compound, simplifying the reaction setup and purification.
Heterogeneous Catalysis: Heterogeneous catalysts, where the active metal is supported on a solid material, are highly advantageous for industrial applications. Palladium supported on materials like activated carbon (Pd/C), nickel ferrite (B1171679), or polymers has been used for Heck and Suzuki reactions. mdpi.comnih.gov These catalysts can be removed by simple filtration at the end of the reaction. For example, a heterogeneous palladium catalyst supported on nickel ferrite has been successfully used for the Heck reaction of 2-iodoaniline (B362364) derivatives. mdpi.com Similarly, copper on cellulose (B213188) has been employed as a recyclable catalyst for the arylation of N-heterocycles. mdpi.com
Chemoselective Transformations of Nitro and N-Methylamino Functionalities
The presence of both a nitro group and an N-methylamino group allows for a range of chemoselective transformations, where one group reacts preferentially while the other remains unchanged.
Reduction Pathways of the Nitro Group to Amino Derivatives
The reduction of the nitro group to a primary amine is a common and important transformation. The resulting diamine, N¹-methyl-4-iodobenzene-1,2-diamine, is a valuable building block for the synthesis of heterocycles like benzimidazoles. sigmaaldrich.com The key challenge is to achieve this reduction without affecting the iodo substituent, as some reducing conditions can lead to hydrodehalogenation. commonorganicchemistry.com
A variety of reagents can be employed for the chemoselective reduction of aromatic nitro groups. organic-chemistry.orgresearchgate.netunimi.it
Catalytic Hydrogenation: Hydrogen gas (H₂) with a catalyst like palladium on carbon (Pd/C) is highly effective. commonorganicchemistry.com However, it can sometimes cause dehalogenation. Using catalysts like Raney nickel or platinum-based systems can sometimes offer better selectivity for preserving the C-I bond. commonorganicchemistry.com
Metal/Acid Systems: Reagents like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or iron (Fe) or zinc (Zn) powder in acetic acid, are classic methods for nitro group reduction and are generally compatible with aryl halides. sigmaaldrich.comcommonorganicchemistry.com
Transfer Hydrogenation: Hydrazine hydrate (B1144303) in the presence of a catalyst like Fe₂O₃ or Pd/C can also be used. This method often proceeds under milder conditions.
| Reducing Agent/System | Typical Conditions | Selectivity Notes | Product |
| SnCl₂·2H₂O | Concentrated HCl, Ethanol | High chemoselectivity for nitro group. sigmaaldrich.com | 2-Iodo-N¹-methylbenzene-1,4-diamine |
| Fe / Acetic Acid | Acetic Acid, Ethanol, Heat | Classic, cost-effective method. commonorganicchemistry.com | 2-Iodo-N¹-methylbenzene-1,4-diamine |
| H₂ / Raney Ni | Methanol, Pressure | Often preferred over Pd/C to avoid dehalogenation. commonorganicchemistry.com | 2-Iodo-N¹-methylbenzene-1,4-diamine |
| Na₂S₂O₄ (Sodium Dithionite) | H₂O/THF | Mild conditions, good for sensitive substrates. | 2-Iodo-N¹-methylbenzene-1,4-diamine |
Oxidation Reactions of the N-Methylamino Moiety
The oxidation of the N-methylamino group in this compound is less commonly reported. The presence of the strongly electron-withdrawing nitro group deactivates the aromatic ring, making oxidation more difficult. Furthermore, the N-methyl group itself is susceptible to oxidation. Potential oxidation reactions could lead to the formation of N-formyl derivatives, N-oxides, or could result in demethylation. However, achieving selective oxidation without affecting other parts of the molecule or causing decomposition presents a significant synthetic challenge. The specific reagents and conditions required for such a transformation on this particular substrate are not well-documented in readily available literature.
Intramolecular Cyclization Reactions and Annulation Strategies
This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems through intramolecular cyclization and annulation strategies. These reactions typically involve a two-step sequence: first, a cross-coupling reaction to introduce a suitable functional group, followed by an intramolecular reaction to form the new ring.
For instance, a Sonogashira coupling of this compound with a terminal alkyne can be followed by an intramolecular cyclization (annulation) to construct quinoline (B57606) or indole (B1671886) scaffolds. mdpi.comacs.org The conditions for the cyclization can vary, sometimes being promoted by a base or a different metal catalyst.
Another powerful strategy is reductive cyclization. wvu.eduresearchgate.net In this approach, a precursor synthesized from this compound undergoes reduction of the nitro group, which then triggers an in-situ cyclization. For example, if a carbonyl group is positioned appropriately through a prior reaction at the iodo-position, reduction of the nitro group to an amine can be followed by intramolecular condensation to form a seven-membered ring or other heterocyclic structures. This strategy has been used to synthesize carbazole (B46965) and phenanthridinone derivatives from related starting materials. wvu.edursc.org
Formation of Heterocyclic Ring Systems from this compound Precursors
The ortho-iodoaniline moiety is a well-established building block for the synthesis of nitrogen-containing heterocycles. The general strategy involves a cross-coupling reaction at the iodo-substituted carbon, followed by an intramolecular cyclization involving the nitrogen atom of the N-methylamino group. While direct examples for this compound are not extensively documented, the reactivity of analogous o-iodoanilines provides a clear blueprint for its potential transformations.
A prominent pathway for heterocycle formation is the Sonogashira cross-coupling of o-iodoanilines with terminal alkynes, which yields 2-ethynylaniline (B1227618) derivatives. These intermediates can subsequently undergo intramolecular cyclization to produce substituted indoles, a core structure in many pharmaceuticals and bioactive compounds. organic-chemistry.org For instance, a palladium-free, copper(I)-catalyzed Sonogashira coupling has been shown to be effective for various o-iodoanilines, tolerating a range of functional groups. organic-chemistry.org The resulting alkynylated anilines are then cyclized, often under basic conditions, to furnish the indole ring.
Table 1: Representative Sonogashira Coupling and Cyclization for Indole Synthesis This table illustrates a general, analogous reaction, as specific data for this compound is not available.
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Intermediate | Cyclization Conditions | Product | Ref |
|---|
Another powerful method for constructing heterocyclic rings from o-iodoanilines is the Heck reaction. The palladium-catalyzed coupling of o-iodoanilines with alkenes, such as acrylates, can lead to the formation of quinolin-2(1H)-ones through a tandem reaction sequence involving C-C bond formation followed by intramolecular amidation. mdpi.com The reaction of 2-iodoanilines with dimethyl maleate, for example, yields intermediates that spontaneously cyclize to the quinolinone core. mdpi.com
Furthermore, carbonylative cyclization reactions offer a direct route to various heterocycles. Palladium-catalyzed carbonylative Sonogashira coupling of o-iodoanilines and terminal alkynes, using a carbon monoxide source, can produce 4-quinolones. diva-portal.org Similarly, coupling o-iodoanilines with cyanamide (B42294) in the presence of carbon monoxide can lead to the formation of 2-aminoquinazolinones. diva-portal.org
The synthesis of phosphorus-containing heterocycles is also possible. A three-step route to N-methyl-1,3-benzazaphospholes has been developed starting from a related compound, 2-iodo-4-methylaniline. researchgate.net This process involves a copper- or palladium-catalyzed phosphonylation, reduction of the resulting phosphonate, and a final cyclization with formaldehyde. researchgate.net This suggests a potential, albeit unexplored, pathway for creating novel phospho-heterocycles from this compound, assuming the nitro group does not interfere with the reaction sequence.
It is critical to note, however, that the strong electron-withdrawing nature of the para-nitro group in this compound can significantly impact these reactions. For example, in the synthesis of phenanthridinones via intramolecular C-H activation of N-methyl-N-aryl-2-iodobenzamides, a substrate bearing a para-nitro group on the N-aryl ring showed very low reactivity, leading mainly to decomposition. rsc.org This highlights a potential challenge in applying standard cyclization protocols to this specific precursor.
Tandem Reaction Sequences for Complex Molecular Architectures
Tandem reactions, or cascade reactions, are highly efficient processes where multiple bonds are formed in a single operation without isolating intermediates. This strategy allows for the rapid construction of complex molecules from simple starting materials. Precursors like this compound are well-suited for such sequences due to their multiple reactive sites.
A notable example of a tandem process involving related nitroanilines is the one-pot synthesis of 3,4-dihydroquinolin-2-ones. This sequence begins with a diazotization of a 2-nitroaniline, followed by a Heck-Matsuda coupling with an acrylate to form a methyl cinnamate derivative. acs.org The palladium catalyst used in the Heck reaction is then reutilized for the subsequent steps: reduction of the nitro group and hydrogenation of the alkene, which triggers the final cyclization to the 3,4-dihydroquinolin-2-one scaffold. acs.org While this process starts with the amino group (via diazotization) rather than an iodo-substituent, a variation could be envisioned for this compound. For instance, a Heck reaction could first be performed at the iodo-position, followed by reduction of the nitro group and subsequent cyclization.
Table 2: Illustrative One-Pot Tandem Reaction for Dihydroquinolinone Synthesis This table shows a reaction sequence starting from a related 2-nitroaniline, highlighting a potential tandem strategy.
| Starting Material | Reaction Steps | Key Reagents/Catalyst | Final Product | Ref |
|---|
The combination of a Sonogashira coupling followed by cyclization is another classic tandem sequence. For o-iodophenols, a palladium-nanoparticle-catalyzed reaction with arylacetylenes in water leads directly to 2-substituted benzofurans via a Sonogashira coupling followed by a 5-endo-dig cyclization. researchgate.net A similar principle applies to o-iodoanilines for the synthesis of indoles, where the coupling and cyclization can sometimes be performed in one pot. organic-chemistry.org
The utility of these tandem processes lies in their efficiency and atom economy, enabling the assembly of intricate molecular architectures that are prevalent in medicinally important compounds and functional materials. The specific substitution pattern of this compound offers a unique starting point for designing novel tandem sequences to access complex heterocyclic systems.
Computational and Theoretical Investigations of 2 Iodo N Methyl 4 Nitroaniline Systems
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These methods can determine stable conformations, electron distribution, and orbital energies, which are crucial for predicting chemical behavior and potential applications.
Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying organic molecules. rsc.orgscribd.com DFT, particularly using hybrid functionals like B3LYP, has been widely and successfully applied to calculate the properties of nitroaniline derivatives. acs.orgresearchgate.netresearchgate.net These methods are used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties such as orbital energies and charge distributions. researchgate.net For instance, studies on o- and p-nitroaniline derivatives have employed DFT to analyze the interplay of hydrogen bonding and aromatic interactions. researchgate.net Similarly, ab initio molecular orbital calculations have been performed on related N-methyl-4-nitroaniline compounds to provide results comparable to experimental X-ray data. researchgate.net
Theoretical investigations into various iodine-containing compounds and nitroaromatics have demonstrated the reliability of these computational approaches. rsc.orgbohrium.com DFT calculations on N-tosyl anilines, for example, have been used to elucidate reaction mechanisms for chlorination, indicating the formation of specific chlorinating species. bohrium.com Although direct computational results for 2-iodo-N-methyl-4-nitroaniline are scarce, the established success of DFT and ab initio methods for similar structures suggests they are highly suitable for predicting its properties.
Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic and optical properties, as well as the chemical reactivity of molecules. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are key parameters derived from these calculations. researchgate.net A small HOMO-LUMO gap is indicative of a molecule that is more easily polarized and generally more reactive. dergipark.org.tr
The analysis of FMOs helps in identifying the distribution of electrons and the sites susceptible to electrophilic or nucleophilic attack. researchgate.net For example, in a study of 4-nitroaniline (B120555), the HOMO-LUMO energy gap was calculated to be 4.24 eV. researchgate.net In another computational study on a related azo dye, 2,5-Dimethyl-4-(2'-iodo-4'-nitrophenylazo)-phenol, the band gap was found to be significantly lower, indicating high reactivity and nonlinear optical potential. semanticscholar.org Structural modifications, such as N-alkylation versus N-arylation, have been shown to influence the HOMO-LUMO gap, with extended conjugation in N-phenyl derivatives leading to a reduction in the gap. uni-rostock.de These findings suggest that the electronic properties of this compound would be significantly influenced by its specific substitution pattern.
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| 4-Nitroaniline | DFT | - | - | 4.24 | researchgate.net |
| 2,5-Dimethyl-4-(2'iodo-4'-nitrophenylazo)-phenol | B3LYP/6-31G* | - | - | 0.46 | semanticscholar.org |
| N-alkylindolo[2,3-b]quinoxaline | DFT | - | - | ~3.78 | uni-rostock.de |
The dipole moment and charge distribution of a molecule are critical for understanding its polarity, solubility, and intermolecular interactions. Computational methods can provide detailed information on the molecular electrostatic potential (MESP), identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net
For push-pull systems like nitroanilines, which contain both electron-donating (amino) and electron-accepting (nitro) groups, large molecular dipole moments are expected. Theoretical studies on 2-methyl-4-nitroaniline (B30703) have shown that the dipole moment is significantly enhanced in the crystalline state compared to the isolated molecule, an effect attributed to intermolecular interactions in the solid state. researchgate.netacs.org This enhancement can be in the range of 10-40%. researchgate.net Calculations on various nitrobenzene (B124822) derivatives have correlated dipole moments with their toxicological properties. dergipark.org.tr The charge distribution in these molecules is often characterized by a migration of charge from the phenyl ring and amino group towards the electron-withdrawing nitro group. acs.org
| Compound | State | Calculated Dipole Moment (D) | Reference |
|---|---|---|---|
| 2-Methyl-4-nitroaniline | Crystalline State (Theoretical Estimate) | ~9-10 D | acs.org |
| NN-dimethyl-4-nitroaniline | Dioxan Solution (Experimental) | ~7.3 D | rsc.org |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Intermolecular Interactions and Supramolecular Assembly
The arrangement of molecules in the solid state, or supramolecular assembly, is dictated by a complex interplay of intermolecular forces. Computational investigations are invaluable for analyzing these interactions, which include hydrogen bonds and aromatic stacking, and for predicting crystal structures.
Hydrogen bonding is a dominant directional force in the crystal packing of nitroanilines. researchgate.netresearchgate.net The amino or N-methylamino group acts as a hydrogen bond donor, while the oxygen atoms of the nitro group are effective acceptors. In the case of this compound, the secondary amine (N-H) group is expected to form N-H···O hydrogen bonds.
| Compound | Interaction Type | Bond Distance (Å) | Bond Angle (°) | Reference |
|---|---|---|---|---|
| 2-Methyl-4-nitroaniline | N-H···O | 3.117, 3.239 | 169, 136 | researchgate.net |
| 1,3-Diamino-4-nitrobenzene | N-H···O | 2.964, 3.021 | 155, 149 | researchgate.net |
Aromatic stacking, or π-π stacking, is another critical non-covalent interaction that contributes to the stability of crystal structures containing aromatic rings. These interactions arise from the attractive forces between the electron clouds of adjacent aromatic systems.
In the crystal structures of related iodo-nitroaniline compounds, π-π stacking interactions are frequently observed to link hydrogen-bonded chains or sheets into more complex three-dimensional architectures. researchgate.netiucr.org For example, in one polymorph of 2-iodo-4-nitroaniline (B1222051), pairwise aromatic π-π stacking interactions link hydrogen-bonded sheets. researchgate.net In 2-iodo-6-methoxy-4-nitroaniline, a single aromatic π-stacking interaction links tripartite ribbons, which are themselves formed by hydrogen bonds and iodo-nitro interactions, into sheets. iucr.org The presence of bulky substituents can influence the geometry and extent of these stacking interactions. iucr.org It is highly probable that π-π stacking plays a key role in the supramolecular assembly of this compound.
Halogen Bonding in Crystal Packing
Halogen bonding is a significant non-covalent interaction that influences the crystal packing of various organic molecules. In the context of iodo-substituted nitroaniline derivatives, the iodine atom acts as a halogen bond donor, interacting with electron-rich sites on adjacent molecules.
Computational analyses, such as Density Functional Theory (DFT) calculations of the molecular electrostatic potential (MEP), are employed to characterize the donor-acceptor potential of molecules. acs.org For instance, in imines derived from 2-nitrobenzaldehyde (B1664092) and 4-haloanilines, the most negative MEP values are typically found on the oxygen atoms of the nitro group, followed by the imine nitrogen atoms, identifying them as potential halogen bond acceptors. acs.org
In the crystal structures of related compounds, halogen bonds, such as N···I, are frequently observed. acs.org For example, in cocrystals of imines with perhalogenated donors, N···I halogen bonds can form with lengths around 2.97 Å and C–I···N angles approaching linearity (e.g., 172.8° to 177.5°). acs.org Computational analysis of these interactions reveals bond critical point electron densities in the range of (1.795–1.937) × 10⁻² e Å⁻³ and interaction energies between 19.4 and 20.4 kJ mol⁻¹. acs.org
Solvent Effects on Molecular and Electronic Characteristics
The molecular and electronic properties of nitroaniline derivatives, including this compound, are significantly influenced by the surrounding solvent environment. Computational chemistry provides powerful tools to investigate these solvent effects. journalirjpac.compublish.csiro.au
Continuum Solvation Models and Cluster-Continuum Approaches
Continuum solvation models are a widely used computational approach to simulate the effects of a solvent without explicitly representing every solvent molecule. publish.csiro.auscielo.br These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous, polarizable medium characterized primarily by its dielectric constant. publish.csiro.aucore.ac.uk The solute molecule is placed within a cavity in this continuum, and the model calculates the electrostatic interactions between the solute and the bulk solvent. publish.csiro.auresearchgate.net This method is computationally efficient and captures the average effects of the solvent on the solute's electronic and structural properties. scielo.br
Different variations of continuum models exist, such as the COSMO (Conductor-like Screening Model) and SMD (Solvation Model based on Density), which may use different definitions for the molecular cavity and atomic radii, potentially leading to varied results in predicting properties like solvatochromic shifts. rsc.orgresearchgate.net
For situations where specific solute-solvent interactions, like hydrogen bonds, are critical, a simple continuum model may be insufficient. scielo.br In such cases, cluster-continuum or hybrid solvation models offer a more accurate approach. scielo.br These methods involve explicitly including a few solvent molecules in the immediate vicinity of the solute (the "cluster") while treating the rest of the solvent as a continuum. This allows for the detailed quantum mechanical treatment of direct interactions while still accounting for the bulk solvent effect in a computationally tractable manner. scielo.br
Influence of Dielectric Environment on Reactivity and Properties
The dielectric constant of the solvent is a key parameter that governs the extent of solvation and significantly impacts the reactivity and electronic properties of solute molecules. core.ac.ukarxiv.org For nitroaniline derivatives, studies have shown that as the polarity of the solvent increases (i.e., higher dielectric constant), properties such as the dipole moment (µ) and polarizability (α) also tend to increase. journalirjpac.com This enhancement of electronic properties is often associated with a decrease in the HOMO-LUMO energy gap, which implies an increased reactivity. journalirjpac.compublish.csiro.au
The effect of the dielectric environment on reaction kinetics can be profound. For reactions where the transition state is more polar than the reactants, a solvent with a high dielectric constant will stabilize the transition state more effectively, lowering the activation energy and accelerating the reaction rate. arxiv.org Conversely, if the reactants are more polar than the transition state, a high dielectric constant solvent will stabilize the reactants more, increasing the activation energy and slowing the reaction. arxiv.org Computational studies on hydrolysis reactions, for example, have demonstrated that a lower dielectric constant can decrease the reaction energy by reducing the hydration energy of reacting species, particularly for nucleophilic aromatic substitution pathways. acs.org This highlights the critical role of the solvent's dielectric properties in modulating chemical reactivity. arxiv.orgacs.org
Computational Modeling for Reaction Pathway Optimization and Mechanism Elucidation
Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions, including those involving this compound. uomustansiriyah.edu.iq By modeling reaction pathways, chemists can gain insights into reaction mechanisms, optimize conditions, and predict selectivity. bohrium.com
Prediction of Transition States and Energetic Barriers
A key aspect of computational reaction modeling is the identification of transition states (TS) and the calculation of their associated energy barriers. acs.org The transition state represents the highest energy point along the reaction coordinate, and the height of this energy barrier (the activation energy) is a primary determinant of the reaction rate. arxiv.org
Various computational methods, particularly Density Functional Theory (DFT), are used to locate transition state geometries and calculate their energies. researchgate.net For example, in the reductive oligomerization of nitroaniline, DFT models have been used to propose reaction mechanisms involving multiple steps, from the initial reduction of the nitro group to the formation of azo linkages. acs.org Similarly, for reactions like iodine(III)-mediated chlorination, DFT calculations help elucidate the reaction pathway by modeling the energies of intermediates and transition states. bohrium.com The accuracy of these predictions can be sensitive to the chosen computational functional and basis set, with different functionals sometimes predicting different mechanisms (e.g., concerted vs. stepwise). researchgate.net
Interactive Data Table: Predicted Energetic Barriers for a [3+2] Cycloaddition Reaction
The following table presents calculated exothermic characters for different reaction pathways in a [3+2] cycloaddition reaction, illustrating how computational methods can differentiate between potential product formations based on their energetic favorability. mdpi.comnih.gov
This table shows the calculated exothermic characters for four different product pathways in a [3+2] cycloaddition reaction. A more negative value indicates a more energetically favorable pathway. Data derived from studies on related nitrone cycloadditions. mdpi.comnih.gov
Studies on Regioselectivity and Stereoselectivity
Many organic reactions can potentially yield multiple products in the form of regioisomers or stereoisomers. Computational modeling is a powerful tool for predicting and rationalizing the observed regioselectivity and stereoselectivity. rsc.orgsit.edu.cn
For cycloaddition reactions, such as the [3+2] cycloaddition between a nitrone and an alkyne, computational studies can explore the different possible regio- and stereoisomeric pathways. mdpi.comnih.gov By calculating the activation energies for each pathway, researchers can predict which isomer will be formed preferentially. mdpi.com Factors influencing this selectivity, such as electronic effects predicted by Conceptual Density Functional Theory (CDFT) indices and steric interactions in the transition state, can be analyzed. mdpi.comnih.gov The development of enantioselective catalysts, for example, heavily relies on understanding the subtle energy differences between diastereomeric transition states that lead to the desired enantiomer.
Computational tools, including both quantum mechanics and machine learning models, are increasingly being developed to predict the outcome of reactions, providing valuable guidance for synthesis planning and the rational design of selective chemical transformations. rsc.org
Prediction and Analysis of Nonlinear Optical (NLO) Properties
The NLO properties of organic molecules are of great interest for applications in optoelectronics, including frequency conversion and optical switching. These properties are fundamentally linked to the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. In the proposed molecule, this compound, the N-methylamino group acts as an electron donor, the nitro group as a strong electron acceptor, and the benzene (B151609) ring as the conjugated bridge. The iodine atom at the 2-position would be expected to influence the electronic and steric properties of the molecule, thereby affecting its NLO response.
A comprehensive theoretical investigation would necessitate the calculation of the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) using quantum chemical methods. Density Functional Theory (DFT) is a commonly employed method for such calculations, often with functionals like B3LYP or CAM-B3LYP and a suitable basis set (e.g., 6-311++G(d,p)).
The polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, while the hyperpolarizability relates to the nonlinear response. The components of these tensors would be calculated, and the average values determined. For NLO applications, a large first-order hyperpolarizability (β) is desirable.
Table 1: Hypothetical Calculated NLO Properties of this compound (Note: The following data is hypothetical and for illustrative purposes only, pending actual computational studies.)
| Property | Symbol | Hypothetical Value (a.u.) |
|---|---|---|
| Dipole Moment | μ | 8.5 |
| Average Polarizability | ⟨α⟩ | 150 |
This table is interactive. In a web-based format, users could sort the data or click for more detailed component information.
The introduction of an iodine atom at the ortho-position to the N-methylamino group would likely have several effects on the molecule's NLO properties.
Electron-Withdrawing/Donating Nature: Iodine is an electron-withdrawing group via induction but can also be a weak π-donor due to its lone pairs. Its net effect on the electron distribution across the π-system would need to be quantified through population analysis (e.g., Mulliken or Natural Bond Orbital analysis).
Steric Effects: The bulky iodine atom could cause a twist in the molecular structure, affecting the planarity of the system. This deviation from planarity can impact the π-conjugation and, consequently, the intramolecular charge transfer (ICT) from the donor to the acceptor group, which is a key factor for a high β value.
Heavy-Atom Effect: The presence of iodine, a heavy atom, could enhance spin-orbit coupling, which might influence other photophysical properties, although its direct impact on the primary NLO response is a subject for detailed investigation.
A comparative study with its non-iodinated counterpart, N-methyl-4-nitroaniline, and other halogen-substituted analogues would be crucial to elucidate the specific role of the iodine atom in modulating the NLO properties. The analysis of frontier molecular orbitals (HOMO and LUMO) would also provide insight into the ICT character and the electronic transitions that contribute to the hyperpolarizability.
Based on a comprehensive review of available scientific literature, there is a notable lack of specific research data concerning the advanced applications of the chemical compound This compound . The precise roles and functionalities of this compound within the detailed outline provided have not been documented in the accessible chemical research and materials science databases.
Specifically, searches for the use of this compound in the following areas did not yield relevant findings:
As a precursor for specific heterocyclic systems or fused ring compounds.
In the synthesis of polysubstituted aromatic scaffolds.
For integration into self-assembled monolayers (SAMs).
In the development of electroluminescent materials and Organic Light-Emitting Diodes (OLEDs).
As an additive for energetic materials.
While research exists for structurally related compounds, such as 2-iodo-4-nitroaniline and N-methyl-4-nitroaniline, these molecules have different chemical properties and applications. Extrapolating their functions to this compound would be scientifically inaccurate.
Therefore, this article cannot be generated as the requested detailed research findings and data for this compound are not present in the public scientific domain.
Advanced Applications in Chemical Research and Materials Science
Development of Novel Synthetic Reagents and Catalysts from 2-Iodo-N-methyl-4-nitroaniline Derivatives
The strategic positioning of the iodo, N-methyl, and nitro groups on the aniline (B41778) scaffold makes this compound a versatile precursor for developing specialized chemical reagents and catalysts. The carbon-iodine bond is particularly amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. beilstein-journals.orgacs.org These reactions enable the transformation of the relatively simple starting material into complex molecular architectures tailored for specific functions in synthesis and materials science.
The primary route to derivatization involves leveraging the reactivity of the iodine substituent. Through well-established protocols such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, the iodo group can be replaced with a wide range of organic moieties. beilstein-journals.orgacs.org This functionalization is key to creating novel bidentate or polydentate ligands, which are crucial components of modern catalytic systems. For instance, coupling the this compound core with organoboron compounds (Suzuki coupling) or organotin compounds (Stille coupling) can introduce new aryl, heteroaryl, or vinyl groups. beilstein-journals.org These appended groups can contain additional donor atoms (e.g., phosphorus, nitrogen, oxygen), creating a chelating environment suitable for stabilizing transition metal centers in catalysts.
Furthermore, the amino and nitro functionalities on the ring can be chemically modified in subsequent steps. The nitro group, for example, can be reduced to an amine, providing an additional site for N-arylation or N-alkylation. sigmaaldrich.com This step-wise functionalization allows for the synthesis of complex, unsymmetrical ligands that are difficult to access through other methods. The resulting derivatives, particularly those incorporating phosphine (B1218219) or N-heterocyclic carbene (NHC) precursors, are highly valuable in homogeneous catalysis. acs.org
The development of such derivatives from this compound contributes to the synthesis of advanced materials and the discovery of catalysts with improved activity, selectivity, and stability for challenging chemical transformations.
Detailed Research Findings
Research into the derivatization of iodo-nitroaniline frameworks has demonstrated the feasibility of various cross-coupling strategies. Palladium-catalyzed reactions are particularly effective for this class of compounds. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and preventing side reactions, such as decomposition or homocoupling. beilstein-journals.org
For example, the Suzuki coupling reaction, which pairs an organohalide with a boronic acid, is a robust method for forming new C-C bonds. In the context of this compound, this reaction could be used to introduce a phenylphosphine (B1580520) group, creating a precursor to a phosphine ligand. Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the synthesis of complex triarylamines or molecules with linked heterocyclic systems, which are known to be useful in organic electronics and as catalyst ligands. acs.orgrsc.org
The table below outlines potential transformations of this compound and the resulting derivatives' applications.
| Reaction Type | Coupling Partner Example | Resulting Derivative Class | Potential Application | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Arylboronic acid (e.g., 4-(diphenylphosphino)phenylboronic acid) | Triarylphosphine Derivatives | Ligands for transition metal catalysis (e.g., hydrogenation, hydroformylation) | beilstein-journals.org |
| Stille Coupling | Organostannane (e.g., Tributyl(vinyl)tin) | Styrenyl Derivatives | Monomers for polymer synthesis, intermediates for complex organic synthesis | beilstein-journals.org |
| Buchwald-Hartwig Amination | Amine/Amide (e.g., Carbazole) | N-Aryl Aniline Derivatives | Hole-transport materials in organic electronics, precursors for N-heterocyclic ligands | acs.orgrsc.org |
| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | Alkynyl-Substituted Anilines | Building blocks for functional materials, intermediates in natural product synthesis | uni-muenchen.de |
The success of these transformations is highly dependent on the catalytic system employed. Different palladium sources and supporting ligands have been developed to optimize reactivity for electronically diverse and sterically hindered substrates.
| Catalyst/Pre-catalyst | Supporting Ligand Example | Applicable Reaction | Key Advantage | Reference |
|---|---|---|---|---|
| Palladium(II) Acetate (B1210297) (Pd(OAc)₂) | Triphenylphosphine (PPh₃) | Suzuki, Stille Coupling | Readily available and cost-effective system for simple couplings. | uni-muenchen.de |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | XPhos, SPhos | Buchwald-Hartwig Amination | High activity for C-N bond formation with a broad substrate scope. | acs.org |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | (none required) | Suzuki, Sonogashira Coupling | Air-stable pre-catalyst that is activated in situ, useful for a variety of couplings. | beilstein-journals.org |
| Bis(tri-tert-butylphosphine)palladium(0) | (none required) | Stille Coupling | Effective for coupling sterically demanding substrates, though may result in low yields. beilstein-journals.org | beilstein-journals.org |
Spectroscopic and Structural Characterization Methodologies for Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of 2-iodo-N-methyl-4-nitroaniline by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). While direct experimental data for this specific compound is not widely published, a detailed analysis can be predicted based on closely related analogs like 2-iodo-N-methylaniline rsc.org, N-methyl-4-nitroaniline uva.nlchemicalbook.com, and 2-iodo-4-nitroaniline (B1222051). spectrabase.comsigmaaldrich.com
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The N-methyl protons would likely appear as a doublet around δ 2.9-3.0 ppm, coupled to the N-H proton. The N-H proton itself would present as a broad quartet. The aromatic region would display three signals corresponding to the protons on the benzene (B151609) ring, with their chemical shifts and splitting patterns dictated by the electronic effects of the iodo, N-methylamino, and nitro substituents.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework. Key expected chemical shifts include the N-methyl carbon signal around δ 30-31 ppm. rsc.orguva.nl In the aromatic region, the carbon atom bonded to the iodine (C2) is anticipated to have a chemical shift in the range of δ 85-90 ppm, while the carbons attached to the N-methylamino (C1) and nitro (C4) groups would be significantly deshielded, appearing further downfield (δ 140-155 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous compounds.
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Comments |
|---|---|---|---|
| N-CH₃ | ¹H | ~2.9 - 3.0 | Doublet, deshielded by adjacent nitrogen and aromatic system. |
| N-H | ¹H | Broad | Quartet, chemical shift can be variable. |
| Aromatic-H | ¹H | ~6.5 - 8.5 | Three distinct signals with complex splitting patterns (doublets, doublet of doublets). |
| N-CH₃ | ¹³C | ~30 - 31 | Aliphatic carbon signal. rsc.orguva.nl |
| C-I | ¹³C | ~85 - 90 | Shielded due to the heavy atom effect of iodine. |
| Aromatic C-H | ¹³C | ~110 - 130 | Signals for the three protonated aromatic carbons. |
| C-NO₂ | ¹³C | ~140 - 150 | Deshielded by the electron-withdrawing nitro group. |
| C-NHCH₃ | ¹³C | ~150 - 155 | Deshielded by the nitrogen atom and its participation in the conjugated system. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the various functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum is expected to show characteristic absorption bands that confirm the presence of the N-H, C-H, nitro (NO₂), and C-I groups. For the related compound 2-iodo-6-nitroaniline, characteristic nitro group stretches are observed at approximately 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H | Stretch | 3300 - 3500 | Medium, Sharp |
| C-H (aromatic) | Stretch | 3000 - 3100 | Medium to Weak |
| C-H (aliphatic) | Stretch | 2850 - 2960 | Medium to Weak |
| NO₂ | Asymmetric Stretch | ~1500 - 1550 | Strong |
| C=C (aromatic) | Stretch | 1450 - 1600 | Medium |
| NO₂ | Symmetric Stretch | ~1300 - 1350 | Strong |
| C-N | Stretch | 1250 - 1350 | Medium |
| C-I | Stretch | < 600 | Medium to Weak |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of this compound and to deduce its structure through analysis of its fragmentation patterns. The calculated molecular weight for the compound (C₇H₇IN₂O₂) is approximately 278.06 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 278.
Key fragmentation pathways would likely involve the loss of the iodine atom, the nitro group, or the methyl group. This analysis is supported by data from related compounds such as 2-iodo-N,N-dimethyl-4-nitroaniline, which shows a strong molecular ion peak. asianpubs.org
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| Ion | Formula | m/z (Predicted) | Description |
|---|---|---|---|
| [M]⁺ | [C₇H₇IN₂O₂]⁺ | 278 | Molecular Ion |
| [M-CH₃]⁺ | [C₆H₄IN₂O₂]⁺ | 263 | Loss of a methyl radical |
| [M-NO₂]⁺ | [C₇H₇IN]⁺ | 232 | Loss of a nitro group |
| [M-I]⁺ | [C₇H₇N₂O₂]⁺ | 151 | Loss of an iodine radical |
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not documented in the provided search results, extensive studies on its parent compound, 2-iodo-4-nitroaniline, offer significant insights. acs.orgresearchgate.net
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and the extent of conjugation. Nitroaniline derivatives are typically colored due to the presence of a strong charge-transfer band from the electron-donating amino group to the electron-withdrawing nitro group through the conjugated π-system of the benzene ring.
For the related compound 2-iodo-4-nitroaniline, a strong absorption maximum (λ_max) is observed at 360 nm in methanol. The N-methylation of the amino group typically leads to a bathochromic (red) shift. Therefore, the λ_max for this compound is expected to be slightly longer than 360 nm. The observed absorption bands are attributed to π → π* and n → π* electronic transitions. Studies on the solvent effects on the spectra of related compounds like N-methyl-4-nitroaniline further inform the understanding of these electronic properties. researchgate.net
Table 4: Predicted UV-Visible Absorption Data for this compound
| Parameter | Predicted Value | Associated Electronic Transition |
|---|---|---|
| λ_max | > 360 nm | π → π* charge-transfer band |
| Molar Absorptivity (ε) | High | Allowed transition |
Future Research Directions and Perspectives for 2 Iodo N Methyl 4 Nitroaniline Chemistry
Development of Novel Green and Sustainable Synthesis Routes for Substituted Anilines
The synthesis of substituted anilines, foundational materials in the chemical industry, is undergoing a paradigm shift towards more environmentally benign methodologies. Future research on 2-iodo-N-methyl-4-nitroaniline and its analogs will likely prioritize the adoption of green chemistry principles to minimize waste and avoid hazardous reagents.
Key strategies for greener synthesis routes include:
Microwave-Assisted Synthesis : A reported novel, microwave-assisted method for producing anilines and phenols from activated aryl halides eliminates the need for organic solvents and catalysts, offering a more efficient and eco-friendly alternative. tandfonline.com This approach could be adapted for the synthesis of iodo-substituted anilines.
Use of Green Solvents : Research has demonstrated the utility of water as a green solvent for synthesizing azoxybenzenes from anilines, utilizing a cost-effective catalyst at room temperature. acs.org Glycerol, a bio-based solvent, has also been effectively used as both a catalyst and a solvent in the synthesis of novel quinolines and aniline (B41778) trimers under pressure. mdpi.com
Catalyst Innovation : The development of catalysts that avoid precious or toxic metals is a central goal. rsc.org For instance, using a tartaric acid-glacial acetic acid system provides a simple, inexpensive, and environmentally benign catalyst for the N-acetylation of primary aromatic amines. researchgate.net Similarly, iron(III) substituted mesoporous aluminum phosphate (B84403) has been studied for reductive transformations. unimi.it
Waste Minimization : A significant focus is on improving atom economy and reducing the E-factor (environmental factor) through the widespread application of catalysis in its various forms, including homogeneous, heterogeneous, organocatalysis, and biocatalysis. acs.org
Table 1: Comparison of Green Synthesis Strategies for Substituted Anilines
| Strategy | Key Features | Potential Advantages | Reference |
| Microwave-Assisted Synthesis | Removal of organic solvents and catalysts; rapid reaction times. | High yields, reduced reaction requirements, eco-friendly. | tandfonline.com |
| Green Solvents (Water, Glycerol) | Use of non-toxic, renewable solvents; room temperature conditions. | Cost-effective, environmentally safe, simplified work-up. | acs.orgmdpi.com |
| Benign Catalysts | Replacement of heavy/precious metals with organic acids or earth-abundant metals. | Lower cost, reduced toxicity, improved sustainability. | researchgate.net |
| Catalysis for Waste Minimization | Focus on atom economy and reducing waste through catalytic cycles. | Higher efficiency, less environmental impact. | acs.org |
Exploration of Undiscovered Reactivity Modes and Catalytic Transformations
The functional groups of this compound present numerous opportunities for exploring novel chemical reactions and catalytic processes. The iodine atom is particularly valuable for cross-coupling reactions, while the nitro group can undergo various reductions.
Future research could focus on:
Palladium-Catalyzed Cross-Coupling : The iodine atom is an excellent leaving group for palladium-catalyzed reactions such as Suzuki or Heck couplings. This allows for the straightforward introduction of a wide variety of substituents, creating a library of complex derivatives from the this compound scaffold.
Nitro Group Reduction : The nitro group can be selectively reduced to an amino group, transforming the electronic properties of the molecule. The resulting diamine, 2-iodo-N1-methylbenzene-1,4-diamine, is a valuable building block for synthesizing heterocyclic compounds or polymers. Research into selective and green reduction catalysts, such as promoted Ruthenium nanoparticles or non-noble metal catalysts, is a promising direction. unimi.itresearchgate.net
Hypervalent Iodine Chemistry : Iodoarenes can be oxidized to form hypervalent iodine reagents, which are powerful and environmentally friendly oxidizing agents capable of transition metal-like transformations. core.ac.uk Exploring the synthesis and reactivity of hypervalent iodine species derived from this compound could open up new synthetic pathways.
Electrophilic Cyclization : The inherent functionality of the molecule could be exploited in electrophilic cyclization reactions. For example, related propiolamidines have been shown to cyclize in the presence of N-iodosuccinimide and a copper catalyst to form 3-iodo-2-aminoquinolines. mdpi.com
Advanced Computational Design of this compound Derivatives with Tuned Electronic and Optical Properties
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting and understanding the properties of molecules before their synthesis. mdpi.comrsc.org This approach can accelerate the design of new materials with specific, desirable characteristics.
For this compound derivatives, computational studies can provide insights into:
Structure-Property Relationships : DFT calculations can elucidate how changes in molecular structure (e.g., by adding different substituents via the iodo-group) affect key electronic properties. researchgate.net These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap (which influences optical properties), dipole moments (µ), and polarizabilities (α). researchgate.net
Tuning Electronic Properties : Studies on similar 4-nitroaniline (B120555) derivatives have shown that substituting the amino nitrogen enhances dipole moments and polarisabilities while decreasing the optical gap. researchgate.net By computationally screening a range of potential derivatives, researchers can identify candidates with optimized electronic structures for specific applications, such as nonlinear optics (NLO).
Nonlinear Optical (NLO) Properties : Organic molecules with donor-acceptor (D-A) structures, like nitroanilines, are of great interest for NLO applications. rsc.org Computational methods can calculate the first hyperpolarizability (β), a key measure of a molecule's NLO response. mdpi.comrsc.org Designing molecules with large β values is a primary goal for developing new NLO materials. bohrium.com
Solvent Effects : The properties of D-A molecules can be highly sensitive to their environment. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of different solvents on the electronic and optical properties of the designed molecules. mdpi.comresearchgate.net
Table 2: Computationally Predicted Properties of Substituted Nitroanilines
| Property | Description | Significance for Design | Reference |
| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Determines the optical gap, charge transfer characteristics, and reactivity. | researchgate.net |
| Dipole Moment (µ) | A measure of the molecule's overall polarity. | Influences solubility, intermolecular interactions, and NLO properties. | researchgate.net |
| Polarizability (α) | The ability of the electron cloud to be distorted by an electric field. | Relates to the linear optical response and is a component of hyperpolarizability. | researchgate.net |
| Hyperpolarizability (β) | A measure of the second-order nonlinear optical response. | Key parameter for designing materials for applications like frequency doubling. | mdpi.comrsc.org |
Expansion into Novel Functional Materials and Emerging Optoelectronic Applications
The unique electronic structure of this compound derivatives makes them promising candidates for a variety of advanced materials and optoelectronic devices. The combination of a strong donor (methylamino) and acceptor (nitro) group linked through a π-conjugated system is a classic design for materials with interesting optical and electronic properties.
Future applications could be developed in the following areas:
Nonlinear Optical (NLO) Materials : Donor-acceptor substituted molecules are known to exhibit large NLO responses. rsc.org Derivatives of this compound could be synthesized and incorporated into materials for technologies like optical switching and frequency conversion. rsc.org
Organic Photodetectors : Substituted nitroanilines have already been investigated for use in photodetectors. For instance, thin films of 4-methoxy-2-nitroaniline (B140478) have been used to fabricate organic/inorganic hybrid heterojunction photodetectors that show stable performance with good responsivity. researchgate.net
Organic Light-Emitting Diodes (OLEDs) : The tunable HOMO-LUMO gaps of these derivatives could be engineered to produce materials that emit light at specific wavelengths, making them suitable for use as emitters in OLEDs. rsc.org
Semiconductors and Battery Materials : Related fluorinated anilines have been used as building blocks for organic semiconductors and even in anode materials for batteries, suggesting a broader potential for appropriately functionalized anilines in electronic devices. ossila.com
Precursors to Heterocyclic Systems : The aniline structure is a key precursor to many important heterocyclic systems, such as quinolines, which themselves have interesting electronic and optoelectronic properties. mdpi.comd-nb.info
Conclusion
Summary of Key Research Findings and Contributions
Research into 2-iodo-N-methyl-4-nitroaniline and its precursors has established it as a valuable intermediate in organic synthesis. The primary method for its preparation involves the iodination of N-methyl-4-nitroaniline. Studies have explored various iodination techniques, including the use of iodine with silver(I) triflimide, which has been shown to be an effective method for the iodination of anilines. acs.org For instance, the iodination of the related compound 4-nitroaniline (B120555) using N-iodosuccinimide (NIS) and a silver(I) triflimide catalyst proceeds efficiently to yield 2-iodo-4-nitroaniline (B1222051). acs.org Another approach involves the direct iodination of N,N-dimethyl-4-nitroaniline using an environmentally friendly method, which resulted in a high yield of 2-iodo-N,N-dimethyl-4-nitroaniline. asianpubs.org These findings highlight the reactivity of the aromatic ring activated by the amino group and directed by the nitro group.
Furthermore, the synthesis of related compounds provides insight into the chemistry of this compound. For example, 2-iodo-4-nitroaniline can be synthesized from 4-nitroaniline using iodine and silver acetate (B1210297). sigmaaldrich.com The resulting 2-iodo-4-nitroaniline is a versatile intermediate that can be used to synthesize other compounds, such as 2-iodo-p-phenylenediamine. sigmaaldrich.com The structural analogue, 2-methyl-4-nitroaniline (B30703), has been utilized in the preparation of aligned nanofibers and as a starting material for the synthesis of isocyanates. chemicalbook.com
From a materials science perspective, significant research has been conducted on the nonlinear optical (NLO) properties of similar molecules. Compounds like 2-methyl-4-nitro-N-methylaniline (MNMA) have been grown as single crystals and their NLO susceptibilities and electro-optic coefficients have been determined. ibm.com The investigation of 2-methyl-4-nitroaniline clusters has also provided insights into how molecular packing affects linear and second-order nonlinear susceptibilities. researchgate.net Although direct studies on the NLO properties of this compound are not as prevalent, the research on its analogues suggests its potential in this field. The study of crystal polymorphs of 2-iodo-4-nitroaniline has also been carried out, revealing triclinic, orthorhombic, and monoclinic forms, which is crucial for understanding its solid-state properties. acs.org
Broader Implications for Organic Synthesis and Materials Science
The research findings on this compound and its related compounds have significant implications for both organic synthesis and materials science. In organic synthesis, the methodologies developed for the regioselective iodination of nitroanilines provide chemists with efficient routes to valuable building blocks. The presence of both an iodo and a nitro group on the aniline (B41778) frame offers multiple reaction sites for further functionalization. The iodine atom can participate in various cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the construction of complex molecular architectures. The nitro group can be readily reduced to an amino group, providing access to a different set of derivatives. sigmaaldrich.com This versatility makes this compound a key precursor for the synthesis of pharmaceuticals, agrochemicals, and dyes. researchgate.netchemicalbook.com
In the realm of materials science, the structural motifs present in this compound are highly relevant for the design of new materials with tailored properties. The combination of an electron-donating amino group and an electron-withdrawing nitro group connected through a π-conjugated system is a classic design for second-order NLO materials. researchgate.net The investigation of related nitroaniline derivatives has demonstrated their potential for applications in devices like second harmonic generators and optical mixers. google.com The ability to form different crystal polymorphs, as seen in 2-iodo-4-nitroaniline, suggests that the solid-state properties, and therefore the material's performance, can be tuned through crystallization conditions. acs.org This opens up possibilities for creating new electro-optic and photonic materials.
Outlook for Continued Academic Inquiry into this compound and Related Compounds
The existing body of research on this compound and its analogues provides a solid foundation for future academic inquiry. A key area for further investigation is the optimization and full characterization of the synthesis of this compound itself. While methods for similar compounds are well-documented, a detailed study focusing on maximizing the yield and purity of this specific compound would be beneficial.
A significant opportunity lies in the comprehensive investigation of the NLO properties of this compound. This would involve growing high-quality single crystals and measuring their second and third-order NLO coefficients. Comparing these properties to those of well-studied analogues like 2-methyl-4-nitroaniline would provide valuable structure-property relationships. ibm.comgoogle.com Understanding the impact of the iodine atom on the molecular hyperpolarizability and crystal packing would be of particular interest.
Furthermore, exploring the reactivity of this compound in various synthetic transformations is a promising avenue. Its use in a wider range of cross-coupling reactions could lead to the discovery of novel compounds with interesting biological or material properties. For instance, its potential as a precursor for the synthesis of heterocyclic compounds could be explored.
Finally, computational studies could play a crucial role in predicting the properties of this compound and guiding experimental work. Density functional theory (DFT) calculations could be employed to predict its NLO properties, electronic spectra, and reactivity, accelerating the discovery of new applications for this versatile molecule and its derivatives.
Q & A
Q. Key Considerations :
- Order of Reactions : Nitration before iodination may lead to competing directing effects; prioritize N-methylation first to ensure proper regioselectivity.
- Protection/Deprotection : If competing reactivity arises, protect the amino group (e.g., acetylation) before nitration or iodination, as demonstrated in analogous protocols for nitroaniline derivatives .
- Yield Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1.2–1.5 equiv. of iodinating agent) significantly affect purity and yield. Monitor via TLC and characterize intermediates using ¹H NMR and HRMS .
(Basic) How can purification challenges (e.g., isomer separation) be addressed for this compound?
Methodological Answer:
Separation of ortho/para isomers or byproducts requires a combination of techniques:
Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate 8:1 to 4:1) to exploit polarity differences.
Recrystallization : Dissolve the crude product in a minimal volume of hot ethanol and cool slowly to isolate the desired isomer.
HPLC : Employ reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase for high-purity isolation, especially if isomers have similar Rf values .
Q. Key Insight :
- The iodine atom’s polarizability may increase the molecular dipole moment, enhancing NLO response. However, steric hindrance could disrupt optimal crystal packing, requiring trade-offs in design .
(Advanced) How can researchers resolve contradictions in NMR data caused by dynamic processes or substituent effects?
Methodological Answer:
Variable-Temperature NMR : Cool samples to –40°C to slow conformational exchange (e.g., rotation of the NO₂ or methyl group).
2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, distinguish aromatic protons near iodine using NOESY to confirm spatial proximity.
Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to minimize solvent interference and sharpen peaks .
Case Study :
In MNA derivatives, methyl group rotation causes splitting in ¹H NMR at room temperature. Deuteration or low-temperature analysis resolves this .
(Advanced) What computational strategies validate the electronic structure and reactivity of this compound?
Methodological Answer:
DFT/Molecular Dynamics (MD) : Optimize geometry at the B3LYP/6-311++G(d,p) level. Calculate Fukui indices to predict sites for electrophilic/nucleophilic attack.
Charge-Transfer Analysis : Use Natural Bond Orbital (NBO) analysis to quantify interactions between the nitro group and iodine.
Reactivity Simulations : Model iodination pathways using transition-state theory (e.g., Gibbs free energy barriers) to rationalize regioselectivity .
Table 2 : Computed vs. Experimental Properties
| Parameter | Computed (DFT) | Experimental |
|---|---|---|
| Dipole Moment | 8.2 D | 7.9 D (SHG-derived) |
| Band Gap (eV) | 3.5 | 3.4 (UV-Vis) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
